

Structural & Conformational Analysis: The Fluorine Gauche Effect

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Compound of Interest

Compound Name: (S)-N-Boc-2-fluoro-1-phenylethylamine

CAS No.: 942275-66-3

Cat. No.: B3372985

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The defining physicochemical difference between the (R) and (S) enantiomers lies not in their scalar properties (boiling point, solubility), which are identical in achiral environments, but in their interaction with polarized light and chiral biological targets. However, the intramolecular behavior is governed by the Fluorine Gauche Effect.

Stereoelectronic Interactions

Unlike non-fluorinated alkyl chains that prefer an anti (180°) conformation to minimize steric strain,

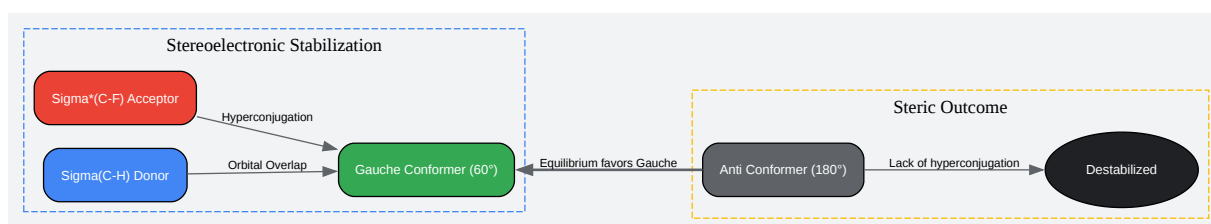
-fluoroamines exhibit a preference for the gauche (60°) conformation between the fluorine atom and the nitrogen (N-Boc).

- Hyperconjugation: The primary stabilizing force is the donation of electron density from the bonding orbital (anti-periplanar to fluorine) into the low-lying antibonding orbital.[2]

- Electrostatics: The dipoles of the C-F bond and the C-N bond align favorably in the gauche conformer, particularly when the nitrogen is protonated or part of a polarized carbamate (Boc) system.

This conformational lock restricts the flexibility of the ethyl chain, meaning the (R) and (S) enantiomers present rigid, distinct 3D vectors of the phenyl ring relative to the nitrogen, significantly impacting receptor affinity (lock-and-key fit).

DOT Diagram 1: Conformational Landscape (Gauche Preference)



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Caption: The gauche conformation is thermodynamically favored due to hyperconjugation, creating a rigid pharmacophore.

Synthetic Pathways & Stereocontrol

Synthesis of high-purity enantiomers requires avoiding racemization mechanisms common to benzylic systems. The preferred route utilizes Deoxyfluorination of Chiral Amino Alcohols.

Route A: Deoxyfluorination (Retentive Skeleton)

Starting from commercially available (R)- or (S)-N-Boc-phenylglycinol (2-amino-2-phenylethanol), the hydroxyl group at the C2 position is substituted.

- Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[3]

- Mechanism: The reaction proceeds via an activated alkoxy-sulfurane intermediate.
- Stereochemical Outcome:
 - Since the substitution occurs at the primary carbon (C2), the chiral center at the benzylic carbon (C1) is formally undisturbed.
 - Result: (R)-N-Boc-phenylglycinol

(R)-N-Boc-2-fluoro-1-phenylethanamine.
 - Note: CIP priority analysis confirms that -CH

F (Priority 2) and -CH

OH (Priority 2) maintain the same relative ranking vs. the Phenyl group (Priority 3), preserving the (R/S) descriptor.

Critical Process Safety: The Aziridinium Risk

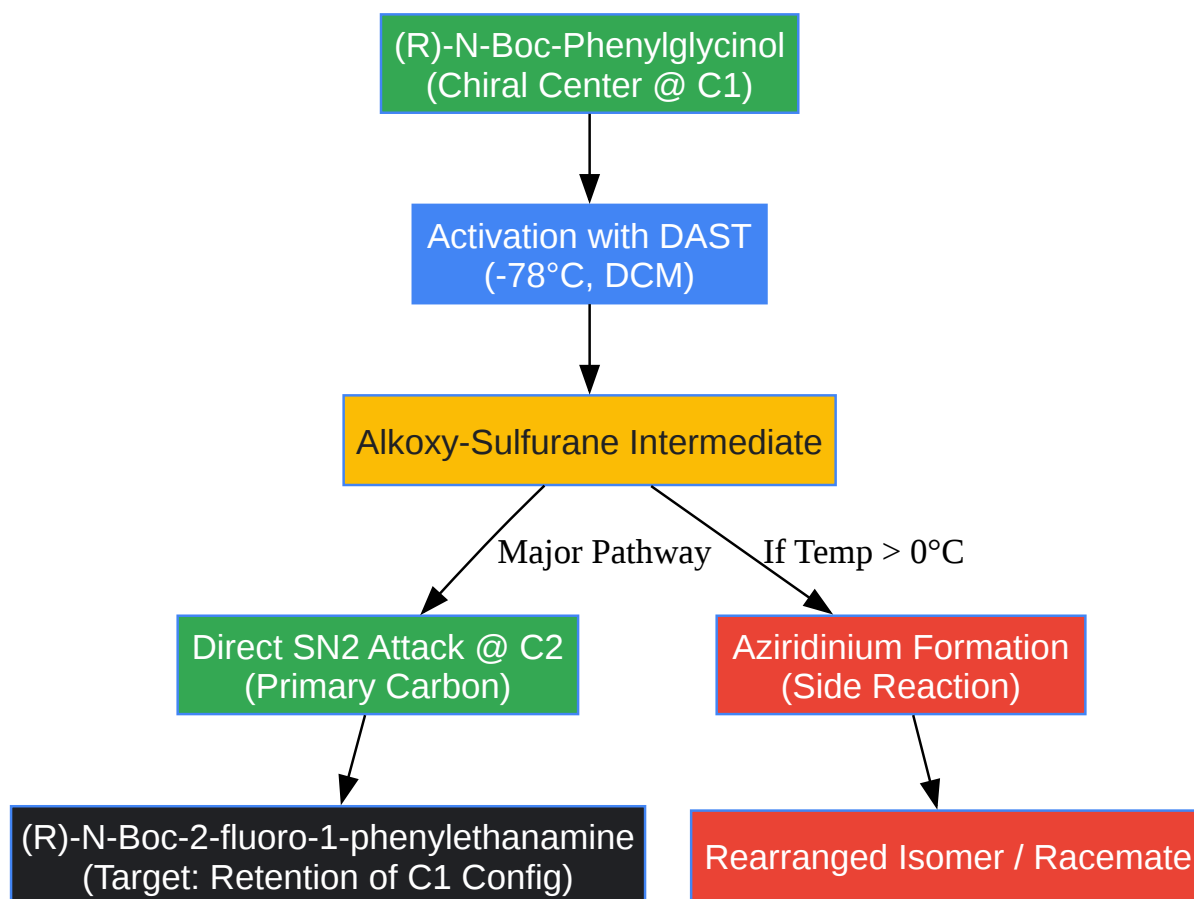
Researchers must be vigilant regarding the Aziridinium Rearrangement. The nitrogen lone pair can displace the activated leaving group (OSF

NEt

) intramolecularly, forming a 3-membered aziridinium ring. Subsequent attack by fluoride at the benzylic position would lead to a structural isomer (2-fluoro-2-phenylethanamine) or racemization.

- Mitigation: Perform fluorination at low temperatures (-78°C) in non-polar solvents (DCM) to suppress neighboring group participation.

DOT Diagram 2: Synthetic Workflow & Stereocontrol



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Caption: Synthesis via DAST. Low temperature is required to favor direct substitution (Path 1) over aziridinium rearrangement (Path 2).

Analytical Discrimination: Chiral HPLC Protocol

Separation and quantification of the (R) and (S) enantiomers are mandatory for ADME studies.

Method Development

Standard C18 columns cannot separate these enantiomers. Polysaccharide-based Chiral Stationary Phases (CSPs) are required.

Table 1: Recommended Chiral Separation Conditions

Parameter	Condition A (Normal Phase)	Condition B (Polar Organic)
Column	Chiralpak AD-H or OD-H (Amylose/Cellulose)	Chiralpak IA (Immobilized)
Mobile Phase	Hexane : Isopropanol (90:10)	Acetonitrile : Methanol (95:5)
Flow Rate	1.0 mL/min	0.8 mL/min
Detection	UV @ 254 nm (Phenyl absorption)	UV @ 210 nm (Amide/Boc)
Selectivity ()	Typically > 1.2	Typically > 1.1
Elution Order	(R) often elutes before (S) on AD-H (Verify with std)	Variable

Protocol Steps

- Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (IPA/Hexane). Filter through 0.45 μ m PTFE.
- Equilibration: Flush column with 20 column volumes of mobile phase.
- Injection: 5-10 μ L.
- Validation: Calculate Resolution ().
is required for quantitative purity analysis (e.g., >99% ee).

Pharmacological & ADME Implications

The choice between (R) and (S) has profound biological consequences.

- **Metabolic Stability:** The fluorine atom at the

-position electronically deactivates the ethyl chain. While the primary metabolism of phenethylamines often involves MAO (Monoamine Oxidase) attack at the

-carbon, the inductive effect of the

-fluorine (

) lowers the basicity of the amine (

drops from ~9.8 to ~8.5). This reduces protonation at physiological pH, potentially increasing blood-brain barrier (BBB) permeability.
- **Binding Affinity:**
 - (S)-Enantiomer: Often mimics the spatial arrangement of natural neurotransmitters (e.g., (S)-norepinephrine).
 - (R)-Enantiomer: May act as an antagonist or inactive diastomer.
 - Note: Due to the rigid gauche conformation, the "inactive" enantiomer may exhibit significantly reduced off-target binding compared to flexible non-fluorinated analogs, improving the safety profile.

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